molecular formula C24H26N4O3S2 B2839365 N-(3-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954040-04-1

N-(3-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Numéro de catalogue: B2839365
Numéro CAS: 954040-04-1
Poids moléculaire: 482.62
Clé InChI: YBLACHLDIQXDKF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative characterized by:

  • A 3-acetamidophenyl group linked via a thioether bond to a thiazole ring.
  • A 4-isopropylphenyl substituent attached to the thiazole core through a 2-oxoethylamino moiety. Its design aligns with trends in developing thiazole-acetamide hybrids for targeted therapies .

Propriétés

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3S2/c1-15(2)17-7-9-18(10-8-17)26-22(30)12-21-13-32-24(28-21)33-14-23(31)27-20-6-4-5-19(11-20)25-16(3)29/h4-11,13,15H,12,14H2,1-3H3,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLACHLDIQXDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(3-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound featuring a thiazole moiety, has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound based on diverse research findings, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be broken down into key components:

  • Thiazole ring : Known for its biological activity.
  • Acetamide groups : Contribute to the compound's solubility and bioactivity.
  • Isopropylphenyl group : Potentially enhances the lipophilicity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted the synthesis and evaluation of thiazole derivatives that showed potent activity against various cancer cell lines, including melanoma and chronic myeloid leukemia (CML). Specifically, lead compounds demonstrated:

  • High potency against sensitive and resistant cancer cell lines.
  • Induction of apoptosis and autophagy , leading to cell death.
  • In vivo efficacy , significantly reducing tumor growth in xenograft models .

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound interferes with pathways that promote cancer cell growth.
  • Induction of Apoptosis : Activating intrinsic pathways leading to programmed cell death.
  • Autophagy Modulation : Enhancing autophagic processes that can lead to cell death in cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • Substituents on the thiazole ring significantly affect potency.
  • The presence of acetamide groups enhances solubility and bioactivity.

A comparative analysis of various derivatives revealed that modifications at specific positions on the thiazole and phenyl rings could lead to improved efficacy and selectivity against cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds:

StudyCompoundActivityFindings
6bAnticancerHigh potency against melanoma and CML; induces apoptosis
Thiazole derivativesAntimicrobialBroad-spectrum antimicrobial activity noted
Novel derivativesCytotoxicitySignificant cytotoxic effects observed in various cancer cell lines

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with thiazole moieties often exhibit anticancer properties. The thiazole ring in N-(3-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide plays a crucial role in its biological activity. Studies have shown that derivatives of thiazole can inhibit tumor growth by interfering with cancer cell proliferation and inducing apoptosis . For instance, the compound's ability to target specific pathways involved in cancer progression has been documented, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects. Compounds that include acetamide groups are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines . This property is particularly relevant in the treatment of chronic inflammatory diseases, where reducing inflammation can lead to improved patient outcomes.

Pharmacological Applications

Neurological Disorders
The compound's ability to interact with various receptors suggests potential applications in treating neurological disorders. Research has indicated that similar compounds can modulate neurotransmitter systems, which may be beneficial in conditions such as depression and anxiety . The specific interactions of this compound with neurotransmitter receptors warrant further investigation.

Antimicrobial Activity
Preliminary studies have suggested that the compound may possess antimicrobial properties. The thiazole and acetamide functionalities are known to enhance the antibacterial activity of compounds against various pathogens . This aspect is particularly important given the rising prevalence of antibiotic resistance.

Biochemical Insights

Mechanistic Studies
Understanding the biochemical pathways affected by this compound is crucial for elucidating its therapeutic potential. Mechanistic studies could reveal how this compound influences cellular signaling pathways, particularly those involved in apoptosis and inflammation .

Data Table: Summary of Applications

Application AreaPotential EffectsReferences
Anticancer ActivityInhibition of tumor growth, induction of apoptosis
Anti-inflammatoryModulation of pro-inflammatory cytokines
Neurological DisordersInteraction with neurotransmitter systems
Antimicrobial ActivityEnhanced activity against various pathogens

Case Studies

  • Anticancer Research
    A study evaluated the effects of thiazole derivatives on cancer cell lines. It was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells, suggesting a promising avenue for development as an anticancer drug .
  • Neuropharmacology
    In another study focusing on neuropharmacological effects, a derivative of the compound was tested for its ability to modulate serotonin receptors. Results indicated potential antidepressant-like effects in animal models, warranting further exploration into its mechanism of action .
  • Antimicrobial Efficacy
    A recent investigation into the antimicrobial properties revealed that the compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent .

Comparaison Avec Des Composés Similaires

Critical Analysis of Substituent Effects

  • Thioether Linkage : Distinguishes the target from MAO inhibitors () and may influence redox activity or metabolic stability.
  • Absence of Piperazine : Unlike Compounds 4 () and MMP inhibitors (), the target lacks a piperazine group, which is critical for P-gp interaction and solubility enhancement.

Q & A

Q. Q1. What are the critical steps in synthesizing N-(3-acetamidophenyl)-2-((4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves:

Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux in ethanol or DMF .

Acylation : Reaction of the thiazole intermediate with chloroacetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine (0–5°C, 4–6 hours) .

Thioether Coupling : Thiol-disulfide exchange using NaH in THF to introduce the acetamide-thioether linkage .

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF or DCMEnhances solubility
Temperature0–5°C (acylations)Minimizes side reactions
Reaction Time4–6 hours (step 2)Balances completion vs. degradation

Characterization : Post-synthesis validation via 1^1H/13^13C NMR (amide proton at δ 10–12 ppm; thiazole carbons at δ 150–160 ppm) and HRMS (mass error < 2 ppm) .

Q. Q2. How is the compound’s purity assessed, and what are common impurities encountered during synthesis?

Methodological Answer:

  • HPLC Analysis : Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA), detection at 254 nm. Impurities often include unreacted intermediates (e.g., unsubstituted thiazole) or hydrolyzed acetamide derivatives .
  • TLC Monitoring : Silica gel GF254, ethyl acetate/hexane (3:7). Spots with Rf < 0.3 indicate polar byproducts .
  • Recrystallization : Purification using ethanol/water (70:30) removes non-polar impurities .

Advanced Research Questions

Q. Q3. How can contradictory bioactivity data (e.g., IC50 variability across cancer cell lines) be resolved?

Methodological Answer: Contradictions may arise from:

  • Cell Line Heterogeneity : Test across panels (e.g., NCI-60) to identify selectivity patterns.
  • Assay Conditions : Standardize incubation time (72 hours), serum concentration (10% FBS), and DMSO controls (<0.1%) .
  • Metabolic Stability : Perform hepatic microsome assays (human/rat) to assess compound degradation .

Q. Example Data :

Cell LineIC50 (µM)P-glycoprotein ExpressionNotes
MCF-7 (breast)2.1 ± 0.3LowSensitive
A549 (lung)>50HighResistance likely

Q. Q4. What computational strategies predict the compound’s target interactions and SAR?

Methodological Answer:

Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR kinase domain, PDB: 1M17). Key interactions:

  • Thiazole sulfur with hinge region Met768.
  • Acetamide carbonyl forms H-bonds with Lys721 .

QSAR Modeling : Generate 2D descriptors (e.g., logP, topological polar surface area) to correlate with anticancer activity. Random forest models show R² > 0.85 in validation .

Q. Q5. How are metabolic pathways and degradation products analyzed?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (1 mg/mL protein, NADPH regeneration system). Quench with acetonitrile, analyze via LC-MS/MS. Major Phase I metabolites: hydroxylation at the isopropylphenyl group .

  • Forced Degradation Studies :

    ConditionDegradation PathwayMajor Product
    Acidic (0.1M HCl)Acetamide hydrolysisFree thiol-thiazole intermediate
    Oxidative (H2O2)Sulfoxide formationThioether → sulfoxide (MS m/z +16)

Q. Q6. What strategies mitigate solubility challenges in in vivo studies?

Methodological Answer:

  • Formulation : Use co-solvents (10% DMSO + 40% PEG-400 in saline) for IP administration .
  • Prodrug Design : Introduce phosphate esters at the acetamide group, which hydrolyze in serum .
  • Nanoencapsulation : PLGA nanoparticles (150–200 nm, PDI < 0.2) enhance bioavailability (Cmax increase by 3× in rat plasma) .

Q. Q7. How is off-target activity assessed to prioritize lead optimization?

Methodological Answer:

  • Kinase Profiling : Screen against 468 kinases (DiscoverX KINOMEscan). Hit criteria: >50% inhibition at 1 µM.
  • CYP Inhibition Assays : Test CYP3A4/2D6 inhibition (IC50 > 10 µM desirable) .
  • hERG Binding : Patch-clamp assays to assess cardiac toxicity risk (IC50 > 30 µM preferred) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.